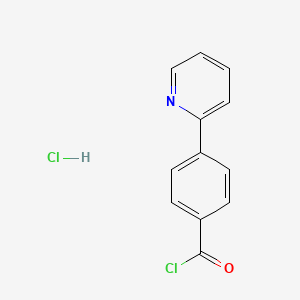
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane is a chemical compound with the molecular formula C20H40OSi and a molecular weight of 324.62 g/mol . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of 2-substituted cyclobutanones. The compound is characterized by its light yellow oily appearance and is soluble in solvents such as dichloromethane, diethyl ether, and ethyl acetate.
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane can be synthesized through a multi-step process involving the reaction of tert-butyldimethylsilyl chloride with tetradec-5-yn-1-ol in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyldimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane is utilized in several scientific research applications:
Biology: The compound is used in the study of lipid-containing foods as a γ-irradiation marker.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyldimethyl(tetradec-5-yn-1-yloxy)silane involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under mild acidic or basic conditions to regenerate the free hydroxyl group.
類似化合物との比較
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane can be compared with other silyl-protected compounds such as:
tert-Butyldimethylsilyl chloride: Used for similar protection purposes but lacks the alkyne functionality.
Trimethylsilyl chloride: Another common silyl-protecting group, but with different steric and electronic properties.
Triisopropylsilyl chloride: Provides greater steric hindrance compared to tert-butyldimethylsilyl groups.
The uniqueness of this compound lies in its combination of the tert-butyldimethylsilyl protecting group with an alkyne functionality, making it versatile for various synthetic applications.
特性
分子式 |
C20H40OSi |
|---|---|
分子量 |
324.6 g/mol |
IUPAC名 |
tert-butyl-dimethyl-tetradec-5-ynoxysilane |
InChI |
InChI=1S/C20H40OSi/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-21-22(5,6)20(2,3)4/h7-13,16-19H2,1-6H3 |
InChIキー |
WOGYIJULFHBABD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC#CCCCCO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)
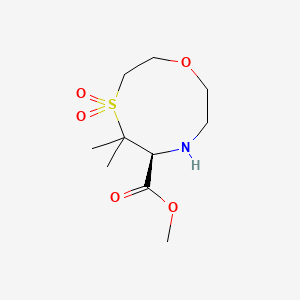
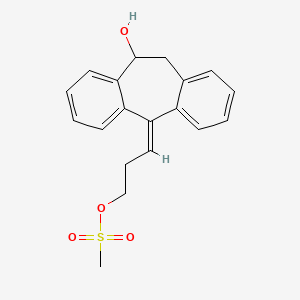
![(2R)-2-[2-[(3R,4R,5S,7S,14S,16R)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13842897.png)
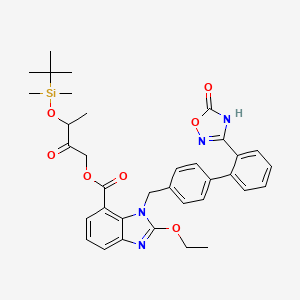
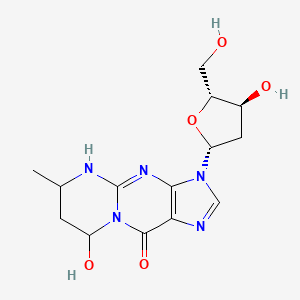
![N-[2-(4-acetamidophenyl)ethyl]acetamide](/img/structure/B13842911.png)
![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)
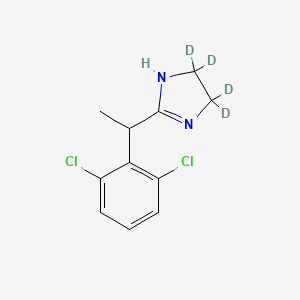
![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B13842918.png)
![tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13842926.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13842929.png)
